N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Additionally, benzothiazole derivatives have been synthesized and studied for their anti-inflammatory properties . The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with various enzymes and proteins
Molecular Mechanism
It would be interesting to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-ethoxy-3-methylbenzothiazole with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized benzothiazole derivatives .
Scientific Research Applications
N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-ethoxy-2-mercaptobenzothiazole: Used in the synthesis of active pharmaceutical ingredients and as a reagent in various chemical reactions.
Thioflavin-T: An amyloid imaging agent used in Alzheimer’s disease research.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-5-22-11-6-7-13-14(9-11)23-16(19(13)3)17-15(21)12-8-10(2)20(4)18-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPGHCYEWMIUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C(=C3)C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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